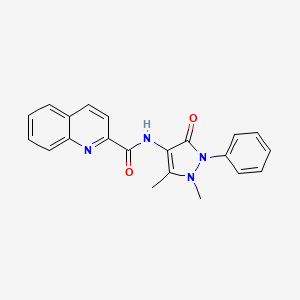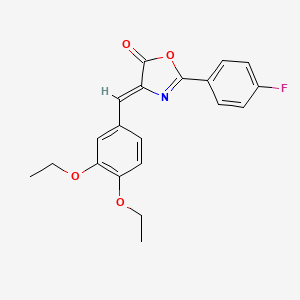![molecular formula C17H22N8O B6133595 1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol](/img/structure/B6133595.png)
1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol is a complex organic compound that features a unique combination of tetrazole, piperidine, and triazole rings
Preparation Methods
The synthesis of 1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol typically involves multi-step organic reactions. The preparation begins with the synthesis of the tetrazole ring, followed by the formation of the piperidine ring, and finally the triazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the rings and their subsequent linkage.
Tetrazole Ring Formation: This can be achieved through the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Triazole Ring Formation: The triazole ring is typically formed through a cycloaddition reaction between an azide and an alkyne.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazole rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
1-[1-[1-(1-Phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol can be compared with other compounds that feature similar ring structures, such as:
1-(1-Phenyltetrazol-5-yl)piperazine: This compound also contains a tetrazole and piperazine ring but lacks the triazole ring.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound contains multiple triazole rings but lacks the tetrazole and piperidine rings.
The uniqueness of this compound lies in its combination of three different ring systems, which provides it with distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O/c1-13(26)11-14-12-24(21-18-14)15-7-9-23(10-8-15)17-19-20-22-25(17)16-5-3-2-4-6-16/h2-6,12-13,15,26H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJGPGTEVAGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(N=N1)C2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6133512.png)

![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B6133537.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B6133557.png)
![4-(3-METHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B6133559.png)
![N~2~-(4-chloro-2-methylphenyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6133566.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B6133573.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)

![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)
![ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6133612.png)
![ethyl 4-{1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6133620.png)
